(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
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Overview
Description
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a chiral compound with significant importance in pharmaceutical and chemical research. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride typically involves asymmetric synthesis techniques. One common method includes the sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni (II) complex. This process involves:
PTC Alkylation (SN2): Phase-transfer catalysis (PTC) is used to alkylate the glycine Schiff base.
Homogeneous SN2′ Cyclization: This step involves the cyclization of the intermediate to form the cyclopropane ring.
Disassembly of the Ni (II) Complex: The final step involves the disassembly of the resultant Ni (II) complex to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process described above can be scaled up to produce significant quantities of the starting Ni (II) complex, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form different products.
Reduction: The amino group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound has a similar structure but differs in the stereochemistry at the cyclopropane ring.
Ethyl 1-amino-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Uniqueness
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and vinyl groups.
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl (1R,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8+;/m0./s1 |
InChI Key |
RSBFMCGEQFBZBE-QDOHZIMISA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]1C=C)N.Cl |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.Cl |
Origin of Product |
United States |
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